

Application Notes and Protocols for Bromo-PEG2-alcohol in Antibody-Drug Conjugates

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Compound of Interest

Compound Name: **Bromo-PEG2-alcohol**

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Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.

This document provides detailed application notes and protocols for the use of **Bromo-PEG2-alcohol**, a bifunctional linker, in the development of ADCs. **Bromo-PEG2-alcohol** features a terminal hydroxyl group for payload attachment and a bromo group for conjugation to the antibody. The short polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and reduce aggregation of the final ADC.[1][2]

Chemical Properties of Bromo-PEG2-alcohol

Property	Value	Reference
Chemical Name	1-Bromo-2-(2-hydroxyethoxy)ethane	
Molecular Formula	C4H9BrO2	
Molecular Weight	169.02 g/mol	
Appearance	Colorless to light yellow liquid	
Functional Groups	Bromo (-Br), Hydroxyl (-OH)	
Solubility	Soluble in water and most organic solvents	

Principle of ADC Synthesis using Bromo-PEG2-alcohol

The synthesis of an ADC with **Bromo-PEG2-alcohol** is a two-stage process. First, the hydroxyl group of the linker is derivatized to allow for the attachment of a cytotoxic payload. This typically involves converting the alcohol to a more reactive functional group, such as an amine or a carboxylic acid. Subsequently, the payload-linker conjugate, now possessing a reactive bromo group, is conjugated to the antibody. The bromo group acts as a good leaving group and can react with nucleophilic residues on the antibody, most commonly the thiol groups of cysteine residues.

Experimental Protocols

Stage 1: Derivatization of Bromo-PEG2-alcohol and Payload Conjugation

The hydroxyl group of **Bromo-PEG2-alcohol** must first be activated to facilitate conjugation with a payload. Below are two common derivatization pathways.

Protocol 4.1.1: Conversion of **Bromo-PEG2-alcohol** to Bromo-PEG2-amine

This protocol describes the conversion of the terminal hydroxyl group to a primary amine, which can then be reacted with payloads containing carboxylic acids or activated esters.

Materials:

- **Bromo-PEG2-alcohol**
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA)
- Anhydrous Dichloromethane (DCM)
- Sodium azide (NaN₃)
- Anhydrous Dimethylformamide (DMF)
- Triphenylphosphine (PPh₃)
- Tetrahydrofuran (THF)
- Ammonium hydroxide

Procedure:

- Mesylation: Dissolve **Bromo-PEG2-alcohol** (1 eq) and TEA (1.5 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add MsCl (1.2 eq) dropwise. Stir the reaction at 0°C for 1 hour and then at room temperature for 4 hours. Monitor the reaction by TLC.
- Azidation: After completion of the mesylation, remove the solvent under reduced pressure. Dissolve the crude mesylate in anhydrous DMF and add NaN₃ (3 eq). Heat the reaction to 80°C and stir for 12 hours.
- Reduction (Staudinger Reaction): Cool the reaction mixture to room temperature. Add PPh₃ (1.5 eq) and stir for 2 hours. Add water (5 eq) and continue stirring for another 8 hours.
- Purification: Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude Bromo-PEG2-amine by column chromatography.

Protocol 4.1.2: Conversion of **Bromo-PEG2-alcohol** to Bromo-PEG2-carboxylic acid

This protocol details the oxidation of the terminal hydroxyl group to a carboxylic acid, which can then be coupled to payloads with amine functionalities.

Materials:

- **Bromo-PEG2-alcohol**
- Jones reagent (Chromium trioxide in sulfuric acid)
- Acetone
- Sodium bisulfite

Procedure:

- Oxidation: Dissolve **Bromo-PEG2-alcohol** (1 eq) in acetone and cool to 0°C in an ice bath. Add Jones reagent dropwise until a persistent orange color is observed.
- Quenching: Quench the excess oxidant by adding a saturated solution of sodium bisulfite until the orange color disappears.
- Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude Bromo-PEG2-carboxylic acid by column chromatography.[\[3\]](#)

Protocol 4.1.3: Payload Conjugation to Derivatized Linker

This protocol provides a general procedure for conjugating a payload to the aminated or carboxylated Bromo-PEG2 linker.

A. For Amine-Reactive Payloads (using Bromo-PEG2-carboxylic acid):

- Dissolve Bromo-PEG2-carboxylic acid (1.2 eq), the amine-containing payload (1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.
- Add a non-nucleophilic base like DIPEA (3 eq).
- Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS.

- Purify the bromo-PEG2-payload conjugate by preparative HPLC.

B. For Carboxylic Acid-Reactive Payloads (using Bromo-PEG2-amine):

- Activate the carboxylic acid group on the payload using a reagent like NHS in the presence of EDC.
- Dissolve the activated payload (1 eq) and Bromo-PEG2-amine (1.2 eq) in a suitable solvent like DMF.
- Add a base such as TEA (2 eq).
- Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.
- Purify the bromo-PEG2-payload conjugate by preparative HPLC.

Stage 2: Conjugation of Bromo-PEG2-Payload to Antibody

This protocol describes the conjugation of the bromo-functionalized linker-payload to a monoclonal antibody via cysteine residues. This method relies on the nucleophilic attack of the thiol group on the bromo-linker.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
- Bromo-PEG2-payload conjugate
- Desalting columns (e.g., Sephadex G-25)
- Reaction buffer (e.g., PBS with EDTA)

Procedure:

- Antibody Reduction:

- To the mAb solution (typically 5-10 mg/mL), add a 10-20 fold molar excess of TCEP or DTT.
- Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
- Remove the reducing agent using a desalting column equilibrated with reaction buffer.
- Conjugation:
 - Immediately after desalting, add the Bromo-PEG2-payload conjugate (typically 5-10 fold molar excess per free thiol) to the reduced antibody solution.
 - Incubate the reaction at room temperature for 4-16 hours with gentle mixing.
- Quenching:
 - Quench the reaction by adding an excess of a thiol-containing compound like N-acetylcysteine.
- Purification:
 - Purify the resulting ADC from unconjugated payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[4][5]

Characterization and Quality Control

Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.

5.1. Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. It can be determined using the following methods:

- **Hydrophobic Interaction Chromatography (HIC):** This is the most common method for DAR analysis of cysteine-linked ADCs.[6] The different drug-loaded species are separated based on their hydrophobicity. The weighted average DAR is calculated from the peak areas of the different species.

- Mass Spectrometry (MS): Intact mass analysis of the ADC under native or denaturing conditions can provide the mass of different drug-loaded species, from which the DAR can be calculated.[7][8][9]

Parameter	Method	Expected Result
Average DAR	HIC-UV	3.5 - 4.0
DAR Distribution	HIC-UV	Predominantly DAR4 species with lower levels of DAR2 and DAR0
Unconjugated Antibody	HIC-UV	< 10%
Intact Mass	LC-MS	Masses corresponding to DAR0, DAR2, DAR4, etc.

5.2. Purity and Aggregation Analysis

- Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of high molecular weight species (aggregates) and fragments in the ADC preparation.[10]

Parameter	Method	Acceptance Criteria
Monomer Purity	SEC-UV	≥ 95%
High Molecular Weight Species	SEC-UV	≤ 5%
Low Molecular Weight Species	SEC-UV	≤ 1%

5.3. In Vitro Cytotoxicity Assay

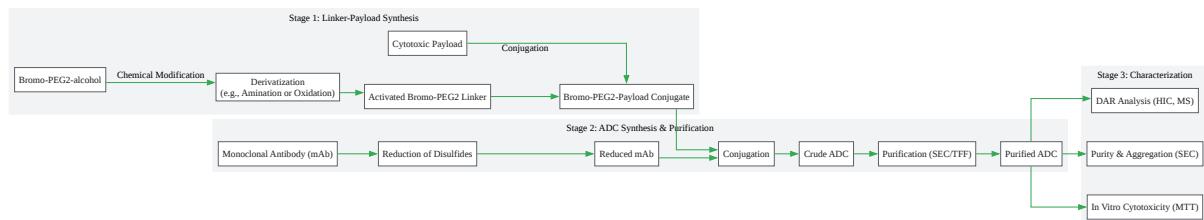
The potency of the ADC is evaluated by determining its ability to kill target cancer cells in vitro. The MTT assay is a common method for this purpose.[8][9][11]

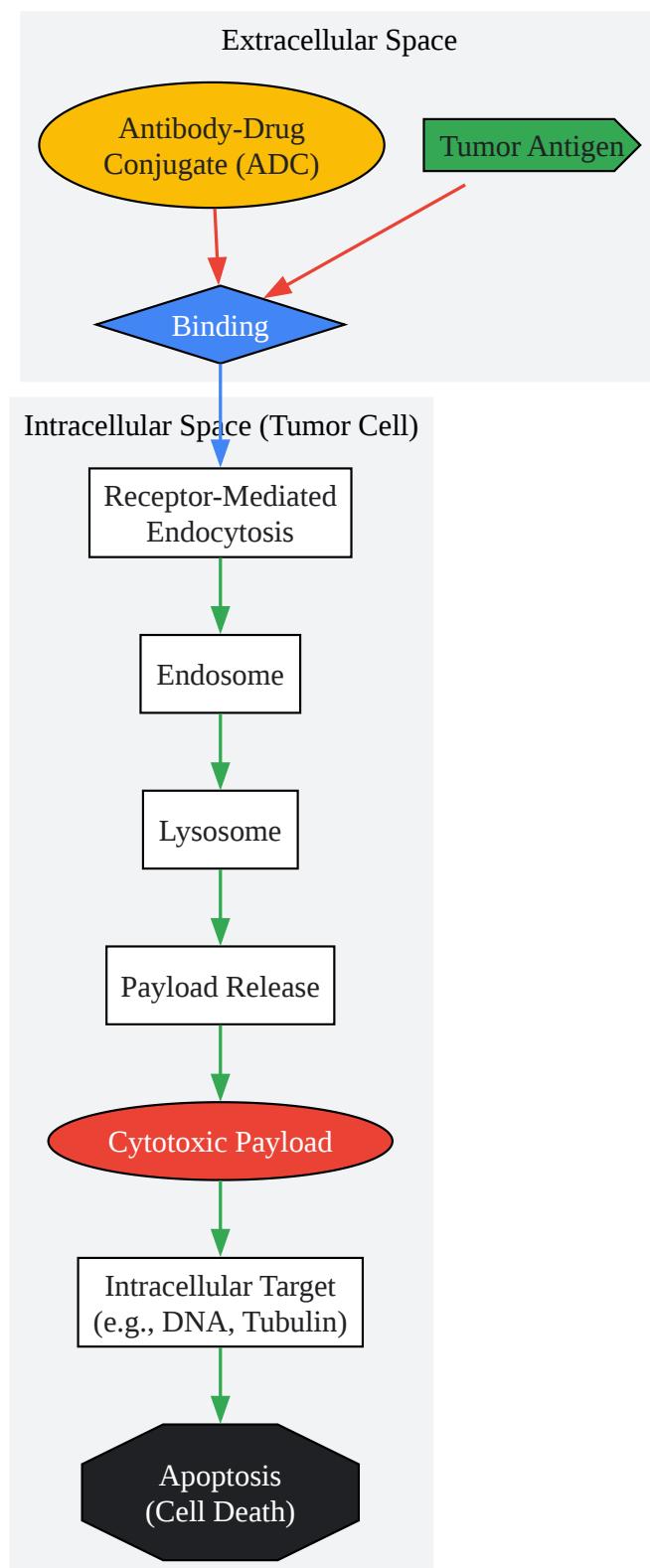
Protocol 5.3.1: MTT Assay for ADC Cytotoxicity

- Cell Seeding: Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at an appropriate density and allow them to adhere overnight.
- ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
- Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
- Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a four-parameter logistic curve fit.

Cell Line	Antigen Expression	ADC IC ₅₀ (nM)	Unconjugated mAb IC ₅₀ (nM)	Free Payload IC ₅₀ (nM)
Target Cells	High	1 - 10	> 1000	0.1 - 1
Control Cells	Low/Negative	> 1000	> 1000	0.1 - 1

Visualizations



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